molecular formula C17H17ClO4 B15358094 Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate

Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate

Cat. No.: B15358094
M. Wt: 320.8 g/mol
InChI Key: ZRLZVGZNODHEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate typically involves multiple steps, starting with the chlorination of the phenyl ring, followed by the introduction of the methoxybenzyloxy group. The final step involves esterification to produce the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.

Biology: This compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural complexity allows for interactions with various biological targets.

Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may serve as a precursor for the development of new drugs or as a component in drug formulations.

Industry: Industrially, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-(3-Chloro-4-(3-methoxybenzyloxy)phenyl)acetate

  • Methyl 2-(3-Chloro-4-(2-methoxybenzyloxy)phenyl)acetate

  • Methyl 2-(3-Chloro-4-(4-hydroxybenzyloxy)phenyl)acetate

Uniqueness: Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxybenzyloxy group

Properties

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

IUPAC Name

methyl 2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]acetate

InChI

InChI=1S/C17H17ClO4/c1-20-14-6-3-12(4-7-14)11-22-16-8-5-13(9-15(16)18)10-17(19)21-2/h3-9H,10-11H2,1-2H3

InChI Key

ZRLZVGZNODHEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.